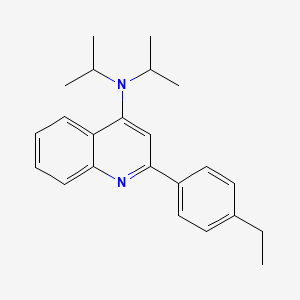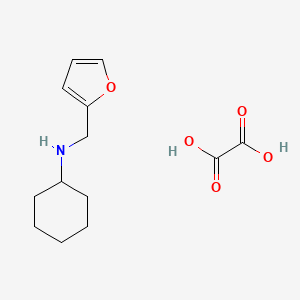
n-(Phenylcarbamoyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Phénylcarbamoyl)butanamide: est un composé organique de formule moléculaire C10H13NO2. Il appartient à la famille des amides, caractérisée par la présence d'un groupe carbonyle (C=O) lié à un atome d'azote (N).
Méthodes De Préparation
Voies de synthèse et conditions de réaction: La synthèse de la N-(Phénylcarbamoyl)butanamide implique généralement la réaction de la butanamide avec l'isocyanate de phényle. La réaction est effectuée dans des conditions contrôlées, souvent en présence d'un catalyseur pour faciliter la formation de la liaison amide. La réaction peut être représentée comme suit :
Butanamide+Isocyanate de phényle→N-(Phénylcarbamoyl)butanamide
Méthodes de production industrielle: Dans les milieux industriels, la production de N-(Phénylcarbamoyl)butanamide peut impliquer des réacteurs en batch à grande échelle où les réactifs sont mélangés et chauffés à la température souhaitée. La réaction est surveillée pour garantir une conversion complète des matières premières en produit souhaité. Des étapes de purification, telles que la recristallisation ou la chromatographie, sont utilisées pour obtenir le composé pur .
Analyse Des Réactions Chimiques
Types de réactions: La N-(Phénylcarbamoyl)butanamide subit diverses réactions chimiques, notamment :
Oxydation: Le composé peut être oxydé pour former les acides carboxyliques correspondants.
Réduction: Les réactions de réduction peuvent convertir le groupe carbonyle en alcool.
Substitution: Le groupe amide peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants :
Oxydation: Les oxydants courants incluent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction: Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés.
Substitution: Les nucléophiles comme les amines ou les alcools peuvent réagir avec le groupe amide dans des conditions acides ou basiques.
Principaux produits :
Oxydation: Acides carboxyliques.
Réduction: Alcools.
Substitution: Divers amides substitués en fonction du nucléophile utilisé
Applications de la recherche scientifique
Chimie: La N-(Phénylcarbamoyl)butanamide est utilisée comme intermédiaire en synthèse organique, en particulier dans la préparation de produits pharmaceutiques et de produits agrochimiques.
Biologie: Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anti-inflammatoires.
Médecine: Des recherches sont en cours pour explorer son potentiel comme agent thérapeutique dans le traitement de diverses maladies, notamment le cancer et les maladies neurodégénératives.
Industrie: Dans le secteur industriel, la N-(Phénylcarbamoyl)butanamide est utilisée dans la production de polymères, de résines et d'autres matériaux .
Mécanisme d'action
Le mécanisme d'action de la N-(Phénylcarbamoyl)butanamide implique son interaction avec des cibles moléculaires spécifiques. Le composé peut inhiber certaines enzymes ou certains récepteurs, entraînant ses effets biologiques. Par exemple, il peut inhiber l'activité des enzymes impliquées dans l'inflammation, réduisant ainsi les réponses inflammatoires. Les voies moléculaires et les cibles exactes font encore l'objet de recherches .
Applications De Recherche Scientifique
Chemistry: n-(Phenylcarbamoyl)butanamide is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases, including cancer and neurodegenerative disorders.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials .
Mécanisme D'action
The mechanism of action of n-(Phenylcarbamoyl)butanamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses. The exact molecular pathways and targets are still under investigation .
Comparaison Avec Des Composés Similaires
Composés similaires :
Acétoacétanilide: Structure similaire avec un groupe acétyle au lieu d'un groupe butanamide.
Benzamide: Contient un cycle benzénique directement lié au groupe amide.
Butyramide: Un amide plus simple avec un groupe butyle.
Unicité: La N-(Phénylcarbamoyl)butanamide est unique en raison de sa combinaison spécifique d'un groupe phényle et d'une partie butanamide, qui lui confère des propriétés chimiques et biologiques distinctes. Cette unicité la rend précieuse dans diverses applications de recherche et industrielles .
Propriétés
Numéro CAS |
82162-83-2 |
|---|---|
Formule moléculaire |
C11H14N2O2 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
N-(phenylcarbamoyl)butanamide |
InChI |
InChI=1S/C11H14N2O2/c1-2-6-10(14)13-11(15)12-9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3,(H2,12,13,14,15) |
Clé InChI |
HLOVBZDWXRCQRG-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)NC(=O)NC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Oxaspiro[2.5]octa-4,7-dien-6-one](/img/structure/B11938593.png)
![(4Z)-9,9-dibromobicyclo[6.1.0]non-4-ene](/img/structure/B11938604.png)
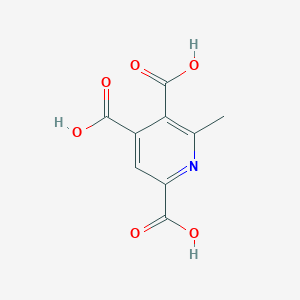
![(7-Oxabicyclo[2.2.1]heptane-2,3-diyl)dimethanol](/img/structure/B11938617.png)
![N-[(2s)-5-(6-Fluoro-3-Pyridinyl)-2,3-Dihydro-1h-Inden-2-Yl]-2-Propanesulfonamide](/img/structure/B11938622.png)
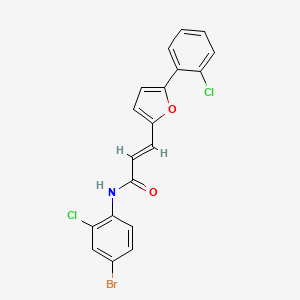

![(6R)-6-(2-hydroxy-2-methylpropyl)-3-[(1R)-1-[4-(1-methyl-2-oxopyridin-4-yl)phenyl]ethyl]-6-phenyl-1,3-oxazinan-2-one](/img/structure/B11938635.png)
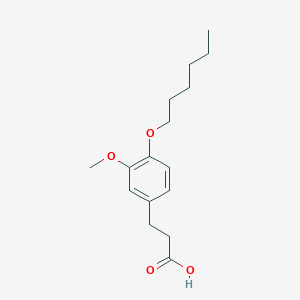
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methylbenzamide](/img/structure/B11938646.png)
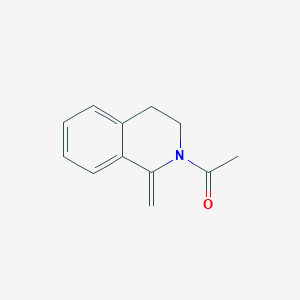
![Ethyl 2-(4-chloro-3-methyl-1H-pyrazolo[3,4-b]quinolin-1-yl)acetate](/img/structure/B11938660.png)
